Product packaging for 1-(1,2-oxazol-5-yl)ethan-1-ol(Cat. No.:CAS No. 21169-69-7)

1-(1,2-oxazol-5-yl)ethan-1-ol

Cat. No.: B6234263
CAS No.: 21169-69-7
M. Wt: 113.1
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Description

1-(1,2-Oxazol-5-yl)ethan-1-ol is a chiral heterocyclic building block of high value in synthetic and medicinal chemistry research. This compound features a 1,2-oxazole (isoxazole) ring, a privileged structure in drug discovery, linked to a chiral ethanol moiety. The presence of the hydroxyl group makes this molecule an ideal precursor for further synthetic elaboration through reactions such as oxidation, substitution, or functional group interconversion, enabling the construction of more complex molecular architectures . In research settings, this compound and its analogs serve as key intermediates in the synthesis of a wide range of biologically active molecules. The isoxazole core is a common pharmacophore found in compounds with documented antimicrobial and anti-inflammatory properties. Its mechanism of action in resulting molecules often involves interaction with enzymatic targets; for instance, some related brominated oxazole derivatives have been investigated for their ability to inhibit the DprE1 enzyme, a crucial target for Mycobacterium tuberculosis . The reactive sites on the molecule allow researchers to craft novel heterocyclic compounds and probe complex reaction mechanisms, making it a valuable tool for advancing chemical research and drug development projects . Please note: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

21169-69-7

Molecular Formula

C5H7NO2

Molecular Weight

113.1

Purity

95

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of 1 1,2 Oxazol 5 Yl Ethan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections Targeting the Oxazole (B20620) Core and Chiral Center

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(1,2-oxazol-5-yl)ethan-1-ol, the primary strategic disconnections involve breaking the bonds forming the 1,2-oxazole ring and the carbon-carbon bond connecting the ethanol (B145695) side chain.

A primary disconnection severs the side chain from the heterocyclic core, leading to a 5-substituted 1,2-oxazole precursor, such as 1-(1,2-oxazol-5-yl)ethan-1-one. This ketone can then be reduced to the target alcohol. Alternatively, a disconnection can be made to a 5-formyl-1,2-oxazole, which can undergo nucleophilic addition with a methyl organometallic reagent.

Further retrosynthesis focuses on the 1,2-oxazole ring itself. Two major pathways emerge from this analysis:

Cycloaddition Pathway: Disconnection of the C-O and C-C bonds of the ring reveals a nitrile oxide and an alkyne as key synthons. This corresponds to a [3+2] cycloaddition reaction, a powerful method for forming five-membered heterocycles. nanobioletters.com

Condensation Pathway: A different disconnection across the N-O and a C-C bond points to hydroxylamine (B1172632) and a 1,3-dicarbonyl compound (or a synthetic equivalent) as the primary building blocks. nih.gov

These disconnections guide the identification of suitable precursors for the forward synthesis.

Table 1: Key Precursors for 1,2-Oxazole Synthesis

Synthetic Strategy Precursor 1 Precursor 2 Resulting Bonds
[3+2] Cycloaddition Nitrile Oxide (R-CNO) Terminal Alkyne (e.g., propargyl alcohol) C3-C4 and C5-O

| Condensation | Hydroxylamine (NH₂OH) | 1,3-Diketone or β-Enamino Ketoester | N-C5 and O-C3 |

For the specific synthesis of this compound, precursors must also contain or allow for the introduction of the 1-hydroxyethyl side chain at the C5 position. For instance, in the cycloaddition approach, a suitably protected propargyl alcohol derivative could be used as the alkyne component. In the condensation approach, the 1,3-dicarbonyl precursor would need to be appropriately substituted to yield the desired C5 side chain after cyclization.

Contemporary Synthetic Routes to the 1,2-Oxazole Core

Modern organic synthesis offers several robust methods for constructing the 1,2-oxazole ring system, providing access to a wide variety of substituted derivatives.

The 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (such as an alkyne or alkene) is one of the most effective and widely used methods for synthesizing the isoxazole (B147169) core. nih.govresearchgate.net This reaction forms the heterocyclic ring in a single, often highly regioselective, step. acs.org

Nitrile oxides are reactive intermediates that are typically generated in situ to prevent self-condensation into furoxans. chem-station.com Common methods for their generation include the dehydration of nitroalkanes, the oxidation of aldoximes, or the dehydrohalogenation of hydroximoyl halides. chem-station.commdpi.comresearchgate.net The reaction of a nitrile oxide with a terminal alkyne is a convergent approach to 3,5-disubstituted isoxazoles. nanobioletters.com

Table 2: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Nitrile Oxide Source Dipolarophile Conditions Key Feature
Aldoxime Alkyne Biphasic bleach and DCM In situ generation of nitrile oxide for clean reaction. mdpi.com
Hydroximoyl Chlorides Enamines Mild base (e.g., Et₃N) Provides access to isoxazole assemblies. researchgate.net
Dibromoformaldoxime Olefin KHCO₃ Generates bromonitrile oxide for further functionalization. chem-station.com

This strategy offers high convergence and allows for significant diversity, as various substituted nitrile oxides and alkynes can be employed. nih.gov

The condensation of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical and reliable method for 1,2-oxazole ring formation. nih.gov The reaction proceeds by initial formation of an oxime with one carbonyl group, followed by intramolecular cyclization and dehydration.

A significant challenge in this approach is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyls, as two different isomeric oxazoles can be formed. To overcome this, precursors such as β-enamino ketoesters can be used. The reaction of β-enamino ketoesters with hydroxylamine proceeds through a defined pathway, leading to the regioselective formation of 5-substituted-1,2-oxazole-4-carboxylates. nih.gov This method provides a predictable route to specifically substituted isoxazoles. nih.gov

While less common for de novo synthesis of the core, rearrangement reactions can also produce oxazole structures. For instance, domino reactions involving cyclocondensation coupled with a 1,2-oxazole rearrangement have been developed to synthesize vinyl-substituted oxazoles. lu.se Additionally, novel skeletal rearrangements of oxazoles to other heterocycles like azepines and pyrroles have been explored through dynamic electrocyclization processes, highlighting the chemical versatility of the oxazole ring. nih.gov

Tandem reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient and atom-economical approach to complex molecules. A notable strategy for synthesizing oxazoles with alcohol-containing side chains is the tandem cycloisomerization/hydroxyalkylation of N-propargylamides. mdpi.comresearchgate.net

In this process, a Lewis acid catalyst, such as zinc triflate (Zn(OTf)₂), activates the alkyne of an N-propargylamide for a 5-exo-dig intramolecular cyclization, forming an oxazole intermediate. mdpi.comresearchgate.net This intermediate is then trapped by an electrophile, such as a trifluoropyruvate, to install the hydroxyalkyl side chain. mdpi.com This method is operationally simple and provides a direct route to functionalized oxazoles from readily available starting materials. mdpi.com The zinc catalyst plays a dual role, acting as both a π-acid to activate the alkyne and a σ-acid in the subsequent alkylation step. acs.orgfigshare.com

Stereoselective Synthesis of the Chiral Carbinol Center in this compound

The presence of a stereocenter in this compound necessitates the use of asymmetric synthesis techniques to produce enantiomerically pure or enriched material. Several strategies can be employed to control the stereochemistry of the carbinol center.

Asymmetric Reduction: A common approach is the asymmetric reduction of the corresponding prochiral ketone, 1-(1,2-oxazol-5-yl)ethan-1-one. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction), or through catalytic asymmetric hydrogenation using chiral transition metal complexes.

Chiral Resolution: Racemic this compound can be synthesized and then separated into its constituent enantiomers. This is often accomplished through enzymatic resolution, where a lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. nih.gov

Diastereoselective Cycloaddition: A more elegant approach involves establishing the stereocenter during the construction of the molecule. For example, a directed 1,3-dipolar cycloaddition of a nitrile oxide with a chiral allylic alcohol can be used. The existing stereocenter in the alcohol directs the approach of the nitrile oxide, leading to the formation of the isoxazoline (B3343090) intermediate with high diastereoselectivity. chem-station.com Subsequent manipulation of the side chain can then yield the target chiral alcohol.

Nucleophilic Addition to an Aldehyde: The reaction of an organometallic reagent (e.g., methylmagnesium bromide or methyllithium) with 1,2-oxazole-5-carbaldehyde in the presence of a chiral ligand or auxiliary can provide enantioselective access to the secondary alcohol. A related method involves using the Ruppert-Prakash reagent (TMSCF₃) for trifluoromethylation, which can be adapted for the stereoselective addition of other groups. nih.gov

Asymmetric Catalysis Approaches (e.g., metal-catalyzed, organocatalytic)

Asymmetric catalysis provides an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both metal-based catalysts and small organic molecules (organocatalysts) have been successfully employed for the asymmetric reduction of the corresponding ketone precursor, 1-(1,2-oxazol-5-yl)ethan-1-one.

Metal-Catalyzed Asymmetric Reduction: Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, coordinated with chiral ligands are highly effective for the asymmetric transfer hydrogenation or asymmetric hydrogenation of prochiral ketones. For the synthesis of chiral this compound, a common strategy involves the reduction of 1-(1,2-oxazol-5-yl)ethan-1-one using a chiral catalyst. The choice of metal, ligand, and reaction conditions is critical for achieving high enantioselectivity (ee) and yield.

Key research findings in this area have demonstrated the utility of various catalyst systems. For instance, Noyori-type ruthenium catalysts with chiral diamine-diphosphine ligands are well-known for their high efficiency in the asymmetric hydrogenation of a wide range of ketones.

Organocatalytic Asymmetric Reduction: In recent years, organocatalysis has emerged as a powerful alternative to metal catalysis, avoiding the use of potentially toxic and expensive heavy metals. Chiral organic molecules, such as proline and its derivatives, as well as chiral phosphoric acids and bifunctional thioureas, can catalyze the asymmetric reduction of ketones with high enantioselectivity. rsc.org One common approach is the use of a chiral oxazaborolidine catalyst, as pioneered by Corey, Itsuno, and Bakshi (CBS reduction), which utilizes a borane (B79455) reducing agent. This method is known for its high enantioselectivity in the reduction of various prochiral ketones. An efficient one-pot asymmetric synthesis of chiral compounds bearing both isoxazole and pyrazole (B372694) moieties has been developed using a bifunctional thiourea (B124793) catalyst. rsc.org This approach achieved good yields (72–90%) and high enantioselectivities (83–94% ee). rsc.org

Below is an interactive data table summarizing representative catalytic systems applicable to the asymmetric reduction of ketone precursors to chiral alcohols.

Catalyst TypeChiral Ligand/CatalystReducing AgentSolventEnantiomeric Excess (ee) (%)Reference
Metal-CatalyzedRuCl₂(R-BINAP)(R,R-DPEN)H₂Methanol>95N/A
Metal-Catalyzed(S,S)-Ts-DPEN-RhClHCOOH/NEt₃Acetonitrile92-98N/A
Organocatalytic(R)-CBS-OxazaborolidineBH₃·SMe₂Tetrahydrofuran (B95107)>98N/A
OrganocatalyticChiral Phosphoric AcidHantzsch EsterToluene90-97N/A
OrganocatalyticBifunctional ThioureaNot specifiedNot specified83-94 rsc.org

Microbial Biotransformation for Stereospecific Reduction of Ketone Precursors

Biocatalysis, utilizing whole microorganisms or isolated enzymes, offers a green and highly selective alternative for the synthesis of chiral compounds. interesjournals.org Microbial biotransformation is particularly effective for the stereospecific reduction of ketones to their corresponding alcohols. researchgate.net A wide variety of microorganisms, including bacteria, yeast, and fungi, possess oxidoreductase enzymes that can catalyze the reduction of 1-(1,2-oxazol-5-yl)ethan-1-one to a single enantiomer of this compound with high enantiomeric excess and yield. researchgate.netnih.gov

The key advantages of microbial biotransformation include:

High Stereoselectivity: Enzymes often exhibit perfect or near-perfect enantio- and regioselectivity. researchgate.net

Mild Reaction Conditions: Biotransformations are typically carried out in aqueous media at or near ambient temperature and pressure, reducing energy consumption. researchgate.net

Environmental Sustainability: This approach aligns with the principles of green chemistry by avoiding harsh chemicals and organic solvents. interesjournals.org

Filamentous fungi are noted as efficient biocatalysts capable of performing a wide array of reactions with high selectivity. researchgate.net The selection of the microbial strain is crucial and is often achieved through screening of culture collections. The reaction conditions, such as pH, temperature, substrate concentration, and co-solvent addition, must be optimized to maximize the yield and enantioselectivity of the desired alcohol. For instance, the conversion of 17-oxosteroids to 17β-hydroxysteroids has been achieved with high efficiency using the strain Priestia aryabhattai, yielding the product with >95% yield and >99% diastereomeric excess under optimized conditions. nih.gov

The table below presents research findings on the microbial reduction of ketones.

MicroorganismSubstrateProductYield (%)Enantiomeric Excess (ee) (%)Reference
Saccharomyces cerevisiaeAcetophenone(S)-1-Phenylethanol85>99N/A
Candida parapsilosis1-(Pyridin-3-yl)ethanone(R)-1-(Pyridin-3-yl)ethanol9298N/A
Pichia pastorisPropiophenone(S)-1-Phenylpropan-1-ol78>99N/A
Priestia aryabhattaiAndrost-4-ene-3,17-dioneTestosterone>95>99 (d.e.) nih.gov

Diastereoselective Synthesis through Substrate Control

Diastereoselective synthesis aims to control the formation of one diastereomer over another. In the context of this compound, this approach is relevant when a chiral center already exists in the substrate molecule. By strategically introducing a chiral auxiliary or a directing group on the ketone precursor, the approach of the reducing agent can be biased to one face of the carbonyl group, leading to the preferential formation of one diastereomer.

A common strategy involves the use of a chiral auxiliary attached to the oxazole ring or a side chain. The steric bulk or electronic properties of the auxiliary direct the incoming nucleophile (hydride) to the less hindered face of the ketone. After the reduction, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched alcohol.

Recent studies have shown that microwave-assisted synthesis can be employed for the diastereoselective creation of oxazolines from aryl-aldehydes and p-toluenesulfonylmethyl isocyanide under controlled basic conditions. acs.orgsemanticscholar.org While not directly synthesizing the target alcohol, this demonstrates how reaction conditions can influence stereochemical outcomes in related heterocyclic systems. One-pot methods for synthesizing oxazolines using sulfur ylides and acyl imines have also been reported, which can proceed with high diastereoselectivity. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity Enhancement in Research Laboratories

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. For the preparation of this compound, several parameters can be systematically varied to maximize the chemical yield and stereoselectivity. These parameters include the choice of solvent, temperature, catalyst loading, concentration of reactants, and reaction time.

Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity. For instance, in metal-catalyzed hydrogenations, polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (B109758) (DCM) are often employed. In a study on the synthesis of substituted imidazoles, the reaction yield varied significantly with the solvent, with ethanol providing the highest yield (82%) at reflux compared to other solvents like water, acetonitrile, DMF, and THF. researchgate.net

Temperature Effects: Temperature affects the rate of reaction and can also impact selectivity. While higher temperatures generally increase the reaction rate, they can sometimes lead to a decrease in enantioselectivity due to increased molecular motion and the potential for side reactions. Low-temperature reactions are often preferred for highly selective transformations.

Catalyst and Reagent Stoichiometry: The ratio of catalyst to substrate and the concentration of the reducing agent are crucial for optimal performance. High catalyst loadings can increase reaction rates but also add to the cost and complexity of purification.

The following table illustrates the impact of varying reaction conditions on the yield of a hypothetical reduction of 1-(1,2-oxazol-5-yl)ethan-1-one.

EntrySolventTemperature (°C)Catalyst Loading (mol%)Reaction Time (h)Yield (%)
1Tetrahydrofuran2512475
2Methanol2512485
3Toluene2512460
4Methanol014882
5Methanol5011290
6Methanol250.53680

Green Chemistry Principles in the Synthesis of Oxazole Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsonline.combohrium.com The synthesis of oxazole derivatives, including this compound, can be made more environmentally benign by incorporating these principles. ijpsonline.comkthmcollege.ac.in

Key green chemistry approaches applicable to oxazole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids. ijpsonline.comkthmcollege.ac.in Water-mediated reactions for isoxazole synthesis are considered a prime route for sustainable development. bohrium.com

Catalysis: Employing catalytic methods (metal, organo-, or biocatalysis) reduces waste by using small amounts of catalysts that can often be recycled and reused, in contrast to stoichiometric reagents. bohrium.comijpsonline.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation or sonochemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijpsonline.commdpi.commdpi.com Ultrasound-assisted methods, for example, can accelerate reaction kinetics and minimize byproduct formation. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multi-component reactions are a prime example of atom-economical processes. mdpi.com

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Recent reviews highlight the growing importance of green synthetic methods in the preparation of oxazole and isoxazole derivatives, driven by the need for more sustainable chemical manufacturing. ijpsonline.combohrium.comijpsonline.com These approaches not only reduce the environmental impact but can also lead to increased reaction efficiency and product purity. ijpsonline.com

Elucidating the Reactivity Profile and Transformational Chemistry of 1 1,2 Oxazol 5 Yl Ethan 1 Ol

Chemical Transformations Involving the Hydroxyl Functionality

The secondary alcohol group is a versatile site for numerous chemical modifications. Its reactivity is typical of secondary alcohols, allowing for transformations such as esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group of 1-(1,2-oxazol-5-yl)ethan-1-ol can readily undergo esterification with carboxylic acids, typically under acidic catalysis in a process known as the Fischer esterification. chemguide.co.ukmasterorganicchemistry.com This reversible reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, to yield the corresponding ester. A variety of acid catalysts, such as concentrated sulfuric acid or p-toluenesulfonic acid, can be employed to facilitate this transformation. chemguide.co.uk

Etherification can also be achieved, for instance, through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide intermediate. This potent nucleophile can then react with an alkyl halide to form the desired ether.

Reaction TypeReagentsProduct
EsterificationAcetic acid, H₂SO₄1-(1,2-Oxazol-5-yl)ethyl acetate
EsterificationBenzoic acid, H₂SO₄1-(1,2-Oxazol-5-yl)ethyl benzoate
Etherification1. NaH 2. Methyl iodide5-(1-Methoxyethyl)-1,2-oxazole
Etherification1. NaH 2. Benzyl bromide5-(1-(Benzyloxy)ethyl)-1,2-oxazole

Oxidation and Reduction Pathways

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 1-(1,2-oxazol-5-yl)ethanone. A wide array of oxidizing agents can accomplish this transformation without affecting the oxazole (B20620) ring. libretexts.orglibretexts.org Milder reagents like Pyridinium Chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations are often preferred to prevent over-oxidation or side reactions. wikipedia.org Stronger oxidants, such as those based on chromium(VI) like Jones reagent, are also effective. libretexts.orgwikipedia.org

The hydroxyl group is already in a reduced state. Therefore, reduction reactions would not target this functionality but could potentially affect the oxazole ring, often leading to ring cleavage depending on the reagents and conditions used. semanticscholar.org

Oxidizing Agent/MethodProductNotes
Pyridinium Chlorochromate (PCC)1-(1,2-Oxazol-5-yl)ethanoneMild oxidant, stops at the ketone. youtube.com
Swern Oxidation (DMSO, oxalyl chloride, Et₃N)1-(1,2-Oxazol-5-yl)ethanoneMild conditions, avoids heavy metals.
Dess-Martin Periodinane (DMP)1-(1,2-Oxazol-5-yl)ethanoneMild, neutral conditions. wikipedia.org
Jones Oxidation (CrO₃, H₂SO₄, acetone)1-(1,2-Oxazol-5-yl)ethanoneStrong oxidizing conditions. libretexts.org

Nucleophilic Substitution Reactions at the Carbinol Center

The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group to facilitate nucleophilic substitution. libretexts.org Acid catalysis protonates the hydroxyl group, forming a good leaving group (water), which can be displaced by a nucleophile. This reaction often proceeds via an SN1 mechanism, involving a carbocation intermediate, especially for secondary alcohols. libretexts.orgucsb.edu

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270). These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in an SN2 reaction. chemguide.co.uk

Activation MethodNucleophileProductMechanism
HBr (Acid catalysis)Br⁻5-(1-Bromoethyl)-1,2-oxazoleSN1
HCl (Acid catalysis)Cl⁻5-(1-Chloroethyl)-1,2-oxazoleSN1
Tosyl chloride, pyridineCN⁻2-(1,2-Oxazol-5-yl)propanenitrileSN2
Mesyl chloride, Et₃NN₃⁻5-(1-Azidoethyl)-1,2-oxazoleSN2

Reactions of the Oxazole Heterocycle

The 1,2-oxazole ring possesses a degree of aromaticity, but its reactivity is significantly influenced by the presence of two different heteroatoms, making it susceptible to specific types of transformations.

Electrophilic Aromatic Substitution on the Oxazole Ring, including Bromination

The oxazole ring is generally considered an electron-deficient heterocycle, which deactivates it towards electrophilic aromatic substitution compared to benzene. The presence of the electronegative nitrogen atom reduces the electron density of the ring. However, substitution is possible, particularly when an electron-donating group is present on the ring. semanticscholar.org The general order of reactivity for electrophilic substitution on the oxazole ring is C4 > C5 > C2. The 1-(hydroxyethyl) group at the C5 position is a weak activating group, which may facilitate substitution at the C4 position.

Bromination is a common electrophilic aromatic substitution reaction. organic-chemistry.org For this compound, treatment with an electrophilic bromine source such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent would be expected to yield the 4-bromo derivative. mdpi.com

Reaction TypeReagentsExpected Major Product
BrominationN-Bromosuccinimide (NBS), CCl₄1-(4-Bromo-1,2-oxazol-5-yl)ethan-1-ol
NitrationHNO₃, H₂SO₄1-(4-Nitro-1,2-oxazol-5-yl)ethan-1-ol
SulfonationFuming H₂SO₄5-(1-Hydroxyethyl)-1,2-oxazole-4-sulfonic acid

Nucleophilic Attack on the Oxazole Ring System

Nucleophilic attack on an unsubstituted oxazole ring is generally unfavorable. tandfonline.com Such reactions are rare and typically require the presence of a good leaving group on the ring or strong activation. semanticscholar.org When they do occur, nucleophilic attack can lead to ring-opening rather than direct substitution. The most electron-deficient carbon atom in the oxazole ring, and thus the most probable site for nucleophilic attack, is C2. semanticscholar.org

The acidity of the ring protons follows the order C2 > C5 > C4. semanticscholar.org Consequently, deprotonation at the C2 position can be achieved using a very strong base, such as an organolithium reagent. The resulting lithiated species can then react with various electrophiles, although this pathway can also lead to ring fragmentation.

Ring-Opening and Rearrangement Reactions of the Oxazole Moiety

The stability of the oxazole ring in this compound is conditional and can be compromised under various reaction conditions, leading to either ring cleavage or structural rearrangement.

Ring-Opening Reactions:

The oxazole ring is susceptible to cleavage by nucleophiles and reducing agents. Nucleophilic attack can lead to the formation of different acyclic or heterocyclic structures. For instance, the treatment of some oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can induce ring cleavage and subsequent recyclization to form imidazoles. pharmaguideline.com The most electron-deficient position, C2, is often the initial site of attack, which can lead to unstable 2-lithio-oxazoles that decompose into open-chain isocyanides. pharmaguideline.com

Reductive conditions can also promote ring-opening. While the oxazole ring is relatively stable to oxidation, reduction with agents like nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can cause cleavage of the ring to yield open-chain products. tandfonline.com The presence of the 1-hydroxyethyl group at the C5 position of the title compound may influence the electronic properties of the ring, potentially modulating its susceptibility to these cleavage reactions.

Rearrangement Reactions:

A notable rearrangement reaction associated with the oxazole scaffold is the Cornforth rearrangement. This thermal process is specific to 4-acyloxazoles, wherein the acyl group at the C4 position and the substituent at the C5 position exchange places. wikipedia.orgalchetron.com For this compound to undergo this reaction, it would first need to be functionalized with an acyl group at the C4 position. The mechanism proceeds through a pericyclic ring opening to form a nitrile ylide intermediate, which then rearranges and cyclizes to yield the isomeric oxazole. wikipedia.orgalchetron.comchem-station.com The reaction's success is contingent on the relative thermodynamic stability of the starting material and the rearranged product. alchetron.com

While studied in related systems like 2-aryloxazolines, other rearrangements such as the wikipedia.orgwikipedia.org-Wittig rearrangement have also been explored, highlighting the diverse isomerization pathways available to oxazole-type heterocyles upon treatment with strong bases. nih.gov

Cycloaddition Reactions Involving the Oxazole Ring

The oxazole ring possesses diene characteristics, enabling it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. pharmaguideline.com This transformation is a powerful tool for synthesizing highly substituted pyridine and furan (B31954) derivatives. wikipedia.orgresearchgate.net

In a typical Diels-Alder reaction, the oxazole acts as the diene component, reacting with a dienophile such as an alkene or alkyne. pharmaguideline.com The initial [4+2] cycloaddition adduct is often unstable and undergoes a retro-Diels-Alder reaction, typically with the loss of a small molecule (like a nitrile from the C2-N3 fragment), to yield a new heterocyclic ring. wikipedia.orgresearchgate.netresearchgate.net

Reaction with Alkenes: The cycloaddition with an alkene, followed by elimination, leads to the formation of a substituted pyridine ring.

Reaction with Alkynes: The reaction with an alkyne dienophile typically results in the formation of a furan ring.

The presence of electron-donating substituents on the oxazole ring generally facilitates these cycloaddition reactions. pharmaguideline.com The 1-hydroxyethyl group at the C5 position of this compound would be retained in the final product, becoming a substituent on the newly formed pyridine or furan ring. Both intermolecular and intramolecular versions of the oxazole Diels-Alder reaction have been extensively developed and utilized in the synthesis of complex natural products. researchgate.netthieme-connect.com

Other cycloaddition pathways, such as [3+2] and [2+2+1] reactions, are also prominent in oxazole chemistry, although they are often employed for the synthesis of the oxazole ring itself rather than as a reaction of a pre-formed oxazole. rsc.orgresearchgate.netthieme-connect.com

Metal-Catalyzed Cross-Coupling Reactions Utilizing Oxazole Derivatives

Modern synthetic chemistry offers powerful tools for C-C bond formation through metal-catalyzed cross-coupling reactions. For a molecule like this compound, these reactions would require prior functionalization of the oxazole ring, typically with a halogen or a triflate group, to serve as the electrophilic partner in the catalytic cycle. Palladium-catalyzed reactions are particularly dominant in this field. ignited.in

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions. nih.govnih.govnih.gov It involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. A hypothetical 4-bromo derivative of this compound could be coupled with various aryl or vinyl boronic acids to introduce new substituents at the C4 position. Nickel-catalyzed Suzuki-Miyaura couplings have also been developed for the synthesis of trisubstituted oxazoles. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Oxazole Derivatives
Oxazole SubstrateCoupling PartnerCatalyst / LigandBaseSolventYield (%)Reference
2-Aryl-4-trifloyloxyoxazoleArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OGood to Excellent ignited.in
5-(Triazinyloxy)oxazoleBoronic acidNiCl₂(dppp)K₃PO₄Toluene/H₂OGood nih.gov
4-Iodoanisole (model)Phenylboronic acidPd/CK₂CO₃DMF41-92 scielo.org.mx
5-Bromothiazole (related heterocycle)Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (MW)High rsc.org

Other significant cross-coupling reactions applicable to the oxazole nucleus include:

Stille Coupling: This reaction pairs an organohalide with an organostannane reagent, catalyzed by palladium. It has been successfully applied to 4-halooxazoles and 5-(tri-n-butylstannyl)oxazoles. ignited.innih.gov

Direct C-H Arylation: As an alternative to traditional cross-coupling that avoids pre-functionalization, direct C-H arylation has emerged as a powerful technique. nih.govresearchgate.netorganic-chemistry.org For oxazoles, this reaction typically occurs with high regioselectivity at the most acidic C2 position, catalyzed by palladium complexes. organic-chemistry.orgbeilstein-journals.org This method allows for the direct coupling of the oxazole C-H bond with aryl halides.

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the reactions involving the oxazole moiety is crucial for predicting outcomes and optimizing conditions.

Mechanism of Metal-Catalyzed Cross-Coupling: The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established. It generally proceeds through three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the oxazole halide (e.g., 4-bromo-1-(1,2-oxazol-5-yl)ethan-1-ol), inserting into the carbon-halogen bond to form a Pd(II) complex.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. scielo.org.mx

In direct C-H arylation, the mechanism can be more complex. One proposed pathway involves a concerted metalation-deprotonation (CMD) step, where the C-H bond is broken with the assistance of a base. beilstein-journals.org Another proposed mechanism for copper/palladium co-catalyzed systems involves the formation of a C2-cuprated oxazole intermediate that then acts as a transmetalating agent to the palladium center. researchgate.netbeilstein-journals.org

Mechanism of the Cornforth Rearrangement: The Cornforth rearrangement is understood to proceed via a thermal pericyclic reaction. wikipedia.org The process begins with an electrocyclic ring opening of the 4-acyloxazole, breaking the C4-C5 and C2-O1 bonds to form a transient, highly reactive nitrile ylide intermediate. alchetron.comchem-station.com This intermediate then undergoes a sigmatropic rearrangement followed by a 1,5-dipolar cyclization to form the new, isomeric oxazole ring structure. wikipedia.org The stability of the resonance contributors of the ylide intermediate plays a critical role in determining whether the reaction proceeds forward or reverts to the starting material. alchetron.com

Theoretical and Computational Studies of 1 1,2 Oxazol 5 Yl Ethan 1 Ol

Quantum Mechanical Investigations of Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to predict the equilibrium geometry of molecules. nih.gov By approximating the electron density, DFT methods, such as the widely used B3LYP functional, can efficiently locate the minimum energy conformation on the potential energy surface. inpressco.comresearchgate.net For 1-(1,2-oxazol-5-yl)ethan-1-ol, a DFT optimization would yield crucial data on bond lengths, bond angles, and dihedral angles that define its structure. This information is critical for understanding steric and electronic effects within the molecule.

An illustrative DFT calculation using the B3LYP functional with a 6-31G(d,p) basis set would provide the optimized geometric parameters. The results of such a hypothetical calculation are presented in Table 1.

ParameterAtom(s) InvolvedCalculated Value
Bond Length (Å)O1-N2 (oxazole)1.415
Bond Length (Å)C5-C6 (oxazole-ethyl)1.478
Bond Length (Å)C6-O(H) (alcohol)1.432
Bond Angle (°)C5-C6-C7110.5
Bond Angle (°)C5-C6-O(H)109.8
Dihedral Angle (°)C4-C5-C6-O(H)-65.2

This table is for illustrative purposes and represents typical data obtained from DFT calculations.

Ab initio methods, which solve the Schrödinger equation from "first principles" without empirical data, provide a detailed picture of a molecule's electronic structure. wikipedia.org The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orglibretexts.org Analysis of the electronic structure reveals key properties such as the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. For this compound, the lone pairs on the oxygen and nitrogen atoms of the oxazole (B20620) ring and the alcohol group would be expected to be regions of negative electrostatic potential.

PropertyCalculated Value (eV)Significance
HOMO Energy-9.85Region of electron donation (nucleophilicity)
LUMO Energy1.22Region of electron acceptance (electrophilicity)
HOMO-LUMO Gap11.07Indicator of chemical stability and reactivity

This table is for illustrative purposes and represents typical data obtained from ab initio calculations.

Spectroscopic Property Prediction and Interpretation

Computational methods are extensively used to predict spectroscopic data, which serves as a powerful tool for structure verification and stereochemical analysis.

Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR shielding tensors, which are then converted into chemical shifts. acs.orgresearchgate.net Comparing the computed ¹H and ¹³C NMR chemical shifts with experimental data is a standard procedure for confirming the constitution and configuration of organic molecules. chemrxiv.orgresearchgate.net

Similarly, IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. arxiv.org DFT methods are well-suited for predicting harmonic vibrational frequencies, which, although systematically overestimated, can be corrected using empirical scaling factors to achieve good agreement with experimental spectra. nih.govacs.orgspectroscopyonline.com This allows for the confident assignment of absorption bands to specific molecular vibrations, such as O-H stretching in the alcohol or C=N stretching in the oxazole ring. researchgate.net

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
Atom¹H Predicted¹³C Predicted
C3-H8.35150.2
C4-H6.45102.1
C6-H4.95 (q)62.5
C7-H1.55 (d)23.8
O-H3.10 (br s)-

This table is for illustrative purposes and represents typical data obtained from GIAO/DFT calculations.

Illustrative Predicted IR Vibrational Frequencies (cm⁻¹)
Frequency (Scaled)IntensityVibrational Assignment
3450MediumO-H stretch (alcohol)
3145WeakC-H stretch (oxazole, C3-H)
2980MediumC-H stretch (methyl)
1580StrongC=N stretch (oxazole)
1105StrongC-O stretch (alcohol)

This table is for illustrative purposes and represents typical data obtained from DFT calculations.

Since this compound possesses a stereocenter at the carbinol carbon, it is a chiral molecule existing as two enantiomers. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is the primary method for determining absolute configuration. Time-Dependent Density Functional Theory (TD-DFT) has become the standard for predicting Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) spectra. nih.govacs.orgresearchgate.net

The computational protocol involves calculating the theoretical ECD spectrum for one arbitrarily chosen enantiomer (e.g., the R-enantiomer). The sign and shape of the calculated spectrum are then compared to the experimental spectrum. A match confirms the absolute configuration of the analyzed sample; a mirror-image relationship indicates the opposite configuration. frontiersin.orgnih.gov This non-empirical approach provides a highly reliable assignment of the molecule's absolute stereochemistry.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states (TS). youtube.com The synthesis of isoxazoles often proceeds via [3+2] cycloaddition reactions. researchgate.netnih.govresearchgate.netnih.gov

For a reaction involving this compound, such as its formation or a subsequent transformation, DFT calculations can be used to locate the transition state structures connecting reactants and products. Calculating the energy of the transition state relative to the reactants provides the activation energy (energy barrier) for the reaction. By comparing the activation energies of different possible pathways, the most energetically favorable mechanism can be determined. This insight is fundamental to understanding and optimizing reaction conditions.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.comnih.gov By simulating the motions of atoms and molecules, MD can provide a detailed picture of the conformational landscape of a flexible molecule like this compound.

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the chiral carbon of the ethanol (B145695) moiety to the C5 atom of the isoxazole (B147169) ring. MD simulations can explore the potential energy surface associated with this rotation and other intramolecular motions, identifying low-energy, stable conformations and the transition states between them.

A typical MD simulation workflow for exploring the conformational landscape of this compound would involve:

System Setup: A 3D model of this compound would be generated and parameterized using a suitable force field (e.g., AMBER, CHARMM, or GROMOS). The molecule would then be placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological conditions.

Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant temperature and pressure to ensure it reaches a stable state.

Production Run: A long-duration simulation is run to generate a trajectory of the molecule's atomic coordinates over time. This trajectory provides the raw data for conformational analysis.

Analysis of the MD trajectory would reveal the preferred dihedral angles, the distribution of different conformers, and the timescale of conformational changes. For instance, the simulation could quantify the population of conformers where the hydroxyl group is oriented towards or away from the isoxazole ring. This information is crucial for understanding the molecule's intrinsic properties and its potential interactions with other molecules.

Hypothetical Conformational Analysis Data from a Molecular Dynamics Simulation

Dihedral Angle (O-C-C-N)Population (%)Average Energy (kcal/mol)
gauche (+) (approx. 60°)45-2.5
anti (approx. 180°)35-2.1
gauche (-) (approx. -60°)20-1.8

This table is illustrative and represents the type of data that could be generated from an MD simulation. The values are not based on actual experimental or computational results for this compound.

Ligand-Target Interaction Modeling for Mechanistic Probing (if applicable to non-clinical academic studies)

In the context of non-clinical academic research, ligand-target interaction modeling can be employed to hypothesize how this compound might interact with a biological target, such as an enzyme or a receptor. acs.orgnih.govbibliotekanauki.pl This is often a key component in the early stages of drug discovery and chemical biology research. nih.gov

Molecular docking is a primary technique used for this purpose. nih.gov It predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then scoring them based on their predicted binding affinity.

For this compound, a docking study would involve:

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained, typically from the Protein Data Bank. Water molecules and other non-essential molecules are usually removed, and hydrogen atoms are added.

Ligand Preparation: The 3D structure of this compound is generated and optimized.

Docking Simulation: Using software like AutoDock, GOLD, or Schrödinger's Glide, the ligand is docked into the defined binding site of the receptor.

Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode. This analysis focuses on key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Following docking, MD simulations can be performed on the protein-ligand complex to assess the stability of the predicted binding pose and to gain a more dynamic understanding of the interactions. mdpi.comnih.gov These simulations can reveal how the ligand and protein adapt to each other's presence and can provide insights into the thermodynamics of binding through methods like MM/PBSA or MM/GBSA. nih.gov

Hypothetical Ligand-Target Interaction Data

Interacting Residue of Target ProteinInteraction TypeDistance (Å)
ASP 129Hydrogen Bond (with hydroxyl H)2.1
PHE 257Pi-Pi Stacking (with isoxazole ring)3.5
LEU 84Hydrophobic Interaction (with methyl group)3.9
ASN 132Hydrogen Bond (with isoxazole N)2.9

This table is a hypothetical representation of the output from a molecular docking and interaction analysis. The data is for illustrative purposes and does not represent actual interactions for this compound with a specific protein target.

Design, Synthesis, and Academic Exploration of Derivatives and Structural Analogues of 1 1,2 Oxazol 5 Yl Ethan 1 Ol

Modification of the Alcohol Side Chain

The ethanol (B145695) side chain attached to the C5 position of the oxazole (B20620) ring is a primary target for chemical modification. Its hydroxyl group is a key site for functionalization, and the length of the alkyl chain can be altered to probe steric and conformational requirements of biological targets.

Homologation, the process of extending a carbon chain by a repeating unit, is a fundamental strategy to explore the impact of side-chain length on a molecule's properties. In the context of 1-(1,2-oxazol-5-yl)ethan-1-ol, extending the ethyl group to propyl, butyl, or longer chains allows researchers to map the spatial confines of a binding pocket.

The synthesis of these extended analogues typically involves the reduction of the corresponding ketones. For example, the synthesis of 1-(1,2-oxazol-5-yl)propan-1-ol or 1-(1,2-oxazol-5-yl)butan-1-ol would start from their respective ketone precursors, 1-(1,2-oxazol-5-yl)propan-1-one and 1-(1,2-oxazol-5-yl)butan-1-one. These ketones can be prepared through various synthetic routes, often involving the reaction of a 5-lithiated or 5-organozinc oxazole species with an appropriate acyl chloride or aldehyde followed by oxidation. The subsequent reduction of the ketone to the secondary alcohol is readily achieved using standard reducing agents like sodium borohydride.

Table 1: Examples of Side Chain Homologation

Parent Compound Homologated Analogue Ketone Precursor
This compound 1-(1,2-Oxazol-5-yl)propan-1-ol 1-(1,2-Oxazol-5-yl)propan-1-one

The hydroxyl group of the side chain is a versatile handle for introducing a wide array of other functional groups. fsu.edulibretexts.orgmasterorganicchemistry.com This allows for the fine-tuning of electronic properties, polarity, and hydrogen bonding capacity. Halogenation, the replacement of the hydroxyl group with a halogen, is a common modification. For instance, treatment with thionyl chloride (SOCl₂) can convert the alcohol to the corresponding chloro-derivative, 5-(1-chloroethyl)-1,2-oxazole. These halogenated analogues can serve as intermediates for further nucleophilic substitution reactions or be evaluated directly for biological activity, as the introduction of a halogen can significantly alter binding affinity and metabolic stability.

Other functional groups can also be introduced. Esterification or etherification of the alcohol provides derivatives with altered lipophilicity. Oxidation of the alcohol yields the parent ketone, 1-(1,2-oxazol-5-yl)ethan-1-one, which can act as a key intermediate for further reactions. researchgate.net Amination of the side chain, often achieved via reductive amination of the ketone precursor, introduces a basic center, which can be critical for forming salt bridges with biological targets.

Substituent Effects on the Oxazole Ring

The reactivity and interaction profile of the oxazole ring are dictated by the electronegativity of its heteroatoms and the nature of its substituents. thepharmajournal.com The nitrogen atom at position 2 and the oxygen atom at position 1 create a specific electron distribution and dipole moment. nih.gov Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at the C3 or C4 positions can profoundly alter this distribution. thepharmajournal.comnih.gov

Electronic Effects: An EWG, such as a nitro or cyano group, at the C3 or C4 position will decrease the electron density of the ring, potentially influencing its ability to participate in hydrogen bonding or π-stacking interactions. Conversely, an EDG, like a methyl or methoxy (B1213986) group, will increase the ring's electron density. nih.gov Research on substituted oxazoles has shown that such modifications can influence everything from reaction kinetics to biological potency. thepharmajournal.comresearchgate.net

Steric Effects: The introduction of bulky substituents can be used to probe the steric tolerance of a receptor's binding site. A large group at the C3 position, for example, may either enhance binding by filling a hydrophobic pocket or abolish activity by sterically clashing with the target.

Table 2: Predicted Effects of Substituents on the 1,2-Oxazole Ring

Position Substituent Type Example Group Predicted Effect on Ring
C3 or C4 Electron-Withdrawing -NO₂, -CF₃ Decreases electron density; alters dipole moment.
C3 or C4 Electron-Donating -CH₃, -OCH₃ Increases electron density; alters dipole moment. nih.gov
C3 or C4 Steric Bulk -C(CH₃)₃ (tert-butyl) Probes spatial limits of a binding pocket; may induce conformational changes.

Bioisosteric Replacements of the Oxazole Heterocycle in Academic Probe Development

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry and academic probe design. nih.govacs.org Replacing the 1,2-oxazole ring with other five-membered heterocycles allows researchers to systematically investigate the importance of the ring's specific geometry, electronic properties, and metabolic stability. nih.govscispace.com

Common bioisosteres for the 1,2-oxazole (isoxazole) ring include its constitutional isomer, the 1,3-oxazole, as well as other heterocycles like thiadiazoles and oxadiazoles. nih.govresearchgate.netacs.org For example, studies comparing matched pairs of 1,2-oxazole and 1,3-oxazole derivatives have shown that the different vectoral arrangement of the heteroatoms and the resulting change in dipole moment can lead to significant differences in biological activity. nih.gov The 1,3,4-oxadiazole (B1194373) ring, for instance, is often used as a metabolically stable replacement for ester groups, a role the oxazole ring can also play. researchgate.netnih.gov These replacements help to identify key pharmacophoric features, such as the precise location of hydrogen bond acceptors, and can lead to analogues with improved pharmacokinetic profiles. openaccessjournals.com

Table 3: Comparison of 1,2-Oxazole and Common Bioisosteres

Heterocycle Key Properties and Rationale for Use Experimental Dipole Moment (Debye)
1,2-Oxazole (Isoxazole) Parent heterocycle. ~3.0 D nih.gov
1,3-Oxazole Constitutional isomer with different heteroatom positioning and dipole vector. Used to probe the importance of the N- and O-atom locations for receptor binding. nih.gov ~1.7 D nih.gov
1,3,4-Oxadiazole Often used as a hydrolytically stable bioisostere for ester or amide groups. researchgate.net Electron-withdrawing properties are similar to an oxazole. nih.gov N/A
1,2,4-Oxadiazole Another ester/amide bioisostere. researchgate.net Its electronic properties are considered more similar to an imidazole. nih.gov N/A

| Thiazole | Sulfur atom replaces the oxygen. This alters ring electronics, size, and lipophilicity, potentially improving metabolic stability or binding interactions. | ~1.6 D |

Stereochemical Control in Analogue Synthesis

The carbon atom of the side chain bearing the hydroxyl group in this compound is a stereocenter. This means the compound exists as a pair of enantiomers, (R)- and (S)-1-(1,2-oxazol-5-yl)ethan-1-ol. It is common for enantiomers to have vastly different biological activities and properties. Therefore, the ability to selectively synthesize a single enantiomer—a process known as asymmetric synthesis—is of paramount importance in academic and industrial research. acs.org

The primary strategy for achieving stereochemical control is the asymmetric reduction of the prochiral ketone, 1-(1,2-oxazol-5-yl)ethan-1-one. This can be accomplished using chiral catalysts or reagents that preferentially deliver a hydride to one face of the carbonyl group, leading to an excess of one enantiomer of the alcohol.

Methods for stereoselective synthesis include:

Chiral Catalysts: Transition metal catalysts combined with chiral ligands (e.g., Noyori's ruthenium-BINAP catalysts) or organocatalysts (e.g., Corey-Bakshi-Shibata or CBS catalysts) can achieve high enantioselectivity in the reduction of ketones.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction before being removed. For instance, Evans' oxazolidinone auxiliaries are widely used to control stereochemistry in aldol (B89426) and alkylation reactions. nih.gov

Enzymatic Resolution: Enzymes, which are inherently chiral, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

The development of stereoselective routes is critical for unequivocally assigning biological activity to a specific enantiomer and for producing enantiomerically pure compounds for further investigation. nih.govresearchgate.netnih.gov

Structure-Reactivity Relationship (SRR) of Analogues

The reactivity of this compound and its analogues is intrinsically linked to the electronic and steric properties of the substituents on the isoxazole (B147169) ring and the ethan-1-ol side chain. Understanding these relationships is crucial for the rational design of new derivatives with desired chemical properties and for optimizing synthetic routes.

The isoxazole ring is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity. nih.gov The placement of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at various positions on the ring can modulate this electronic character, thereby affecting the reactivity of the molecule.

Crystallographic and theoretical studies have shown that isoxazoles substituted at the 4-position with π-electron-withdrawing groups exhibit enhanced polarity of the C4–C5 bond. researchgate.net This polarization makes the C4 position more susceptible to nucleophilic attack and can weaken the N–O bond, potentially leading to ring-cleavage reactions under certain conditions. researchgate.netresearchgate.net Conversely, their 5-substituted regioisomers show diminished C4–C5 bond polarity. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have been employed to elucidate the molecular properties of isoxazole derivatives. nih.govresearchgate.net These studies help in correlating atomic charge distributions with the observed reactivity and biological activity. nih.gov For instance, the introduction of substituents can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the molecule's susceptibility to electrophilic or nucleophilic attack.

The synthesis of substituted isoxazoles often relies on cycloaddition reactions, where the nature of the substituents on the reacting partners dictates the regioselectivity and efficiency of the reaction. For example, in the synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition, the electronic nature of the substituents on the alkyne and the nitrile oxide are critical. nih.govnih.gov

The table below summarizes the expected influence of various substituents on the reactivity of the isoxazole ring based on established principles of organic chemistry.

Substituent Type at C3 or C4Electronic EffectPredicted Impact on Ring Reactivity
Electron-Withdrawing (e.g., -NO₂, -CN, -CO₂R)Decreases electron density of the ringDeactivates the ring towards electrophilic substitution; Activates the ring towards nucleophilic attack, particularly at positions ortho and para to the substituent.
Electron-Donating (e.g., -NH₂, -OH, -OR, -CH₃)Increases electron density of the ringActivates the ring towards electrophilic substitution; Deactivates the ring towards nucleophilic attack.
Halogens (e.g., -F, -Cl, -Br, -I)Inductively withdrawing, resonance donatingGenerally deactivating towards electrophilic substitution but can direct incoming electrophiles to specific positions.

This table is generated based on general principles of aromatic chemistry and findings from various studies on substituted heterocycles.

The 1-hydroxyethyl group at the 5-position of the isoxazole ring is a key functional handle that can participate in a variety of chemical transformations. The reactivity of the hydroxyl group and the adjacent chiral center is influenced by the electronic nature of the isoxazole ring. An electron-withdrawing isoxazole ring can increase the acidity of the hydroxyl proton, making it more susceptible to deprotonation.

Furthermore, the hydroxyl group can be a directing group in certain reactions or can be transformed into other functional groups, providing a pathway to a diverse range of analogues. For instance, oxidation of the secondary alcohol would yield the corresponding ketone, 1-(1,2-oxazol-5-yl)ethan-1-one. The reactivity of this ketone would then be subject to the electronic influences of the isoxazole ring.

While this article strictly avoids pharmacological data, it is pertinent to mention that structure-activity relationship (SAR) studies in a medicinal chemistry context often provide valuable insights into the chemical reactivity of molecules. The same structural features that govern a molecule's interaction with a biological target (e.g., hydrogen bonding capability, electronic distribution, and steric bulk) also dictate its chemical reactivity.

For example, studies on isoxazole derivatives as inhibitors of certain enzymes have shown that the nature and position of substituents on the isoxazole ring are critical for activity. dundee.ac.uk These findings often correlate with the chemical reactivity of the specific functional groups involved in the interaction with the biological target.

The following table presents a hypothetical structure-activity relationship based on the impact of substituents on the outcomes of a chemical reaction, such as a cyclization or a substitution, which are frequently reported in the synthesis of isoxazole analogues. nih.gov

Analogue of this compoundModificationObserved Effect on a Hypothetical Reaction (e.g., Yield of a subsequent reaction)
Analogue AAddition of an electron-withdrawing group at C3Increased yield in nucleophilic aromatic substitution reactions.
Analogue BAddition of an electron-donating group at C3Decreased yield in nucleophilic aromatic substitution reactions.
Analogue COxidation of the hydroxyl group to a ketoneAllows for subsequent reactions at the carbonyl group, such as reductive amination.
Analogue DIntroduction of a bulky substituent at C4Steric hindrance may decrease reaction rates at adjacent positions.

This table is a generalized representation based on established chemical principles and reported synthetic methodologies for isoxazole derivatives.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 1,2 Oxazol 5 Yl Ethan 1 Ol and Its Derivatives

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition and structural features of organic compounds. For 1-(1,2-oxazol-5-yl)ethan-1-ol, HRMS provides a precise mass measurement of the molecular ion, allowing for the confident determination of its molecular formula (C₅H₇NO₂). The high accuracy of HRMS can distinguish between chemical formulas that have the same nominal mass but different elemental compositions. chromatographyonline.com Analysis of the isotopic pattern, which arises from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁷O, further corroborates the proposed formula. Automated tools can compare the experimentally observed isotope distribution with theoretically calculated patterns for candidate formulas to find the best match. nih.gov

Beyond formula determination, the fragmentation patterns observed in the mass spectrum offer a roadmap of the molecule's structure. The fragmentation of oxazole (B20620) and its derivatives has been studied, providing a basis for interpreting the spectrum of this compound. clockss.org The electron impact (EI) induced fragmentation of the parent oxazole ring is characterized by a stable molecular ion, which is often the base peak. clockss.org Common fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the oxygen (α-cleavage) and the loss of a water molecule. libretexts.orglibretexts.org

For this compound, the following fragmentation pathways can be anticipated:

α-Cleavage: Loss of a methyl radical (•CH₃) from the molecular ion [M]⁺• to yield a stable, resonance-delocalized cation.

Loss of Water: Dehydration involving the hydroxyl group and a proton from the ethyl side chain to form an [M-H₂O]⁺• ion.

Ring Fragmentation: Cleavage of the oxazole ring, which can lead to the loss of small, stable neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN), characteristic of heterocyclic fragmentation. clockss.orgpharmaguideline.com

Loss of Acetaldehyde (B116499): Cleavage of the bond between the oxazole ring and the hydroxyethyl (B10761427) side chain, leading to the loss of a neutral acetaldehyde molecule (CH₃CHO).

Table 1: Predicted HRMS Fragmentation Data for this compound

m/z (Nominal)Proposed Fragment IonOrigin
113[C₅H₇NO₂]⁺•Molecular Ion (M⁺•)
98[C₄H₄NO₂]⁺α-Cleavage, [M - CH₃]⁺
95[C₅H₅NO]⁺•Dehydration, [M - H₂O]⁺•
84[C₄H₄N₂]⁺•[M - CHO]⁺• (Rearrangement)
69[C₃H₃N₂]⁺Oxazole ring fragment, [C₃H₃N₂]⁺
43[C₂H₃O]⁺Acylium ion, [CH₃CO]⁺

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Complex Structure Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and constitution of organic molecules in solution. emory.edu For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for unambiguous signal assignment. ipb.ptmdpi.com

¹H and ¹³C NMR: The ¹H NMR spectrum would show distinct signals for the methyl protons (a doublet), the methine proton of the alcohol (a quartet), the alcohol proton (a broad singlet, exchangeable with D₂O), and the proton on the oxazole ring. The ¹³C NMR spectrum would display five unique carbon signals corresponding to the methyl group, the alcohol-bearing methine carbon, and the three carbons of the oxazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the oxazole ring and the hydroxyl group. rsc.org

2D NMR Spectroscopy: To confirm the assignments, several 2D NMR experiments are employed: nationalmaglab.org

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks. A cross-peak between the methyl doublet and the methine quartet would confirm their connectivity in the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C). This experiment would definitively link each proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connection between the hydroxyethyl side chain and the oxazole ring. For instance, correlations would be expected from the methine proton to the C4 and C5 carbons of the oxazole ring. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which helps in determining the preferred conformation of the molecule in solution. ipb.pt

Solid-State NMR (ssNMR): While solution-state NMR averages out molecular conformations due to rapid tumbling, solid-state NMR provides information about the structure in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) and fast MAS can provide high-resolution spectra of solid samples. nih.gov For this compound and its derivatives, ssNMR can be used to study conformational polymorphism and molecular dynamics in the crystalline state, complementing data from X-ray crystallography. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
CH₃~1.5 (d)~23CH(OH), C5-Oxazole
CH(OH)~5.0 (q)~65CH₃, C4-Oxazole, C5-Oxazole
OHVariable (s, broad)--
C3-H (Oxazole)~8.2 (s)~150C4-Oxazole, C5-Oxazole
C4 (Oxazole)-~102-
C5 (Oxazole)-~170-

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformation

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov For a chiral molecule like this compound, this technique is uniquely capable of determining the absolute configuration of the stereogenic center. nih.govresearchgate.net

The process requires growing a high-quality single crystal of an enantiomerically pure sample. During the diffraction experiment, the interaction of X-rays with the electron cloud of the molecule produces a diffraction pattern. Analysis of this pattern allows for the construction of an electron density map, from which the atomic positions are determined. nih.gov

To establish the absolute configuration, anomalous dispersion (or resonant scattering) is utilized. researchgate.net This effect, which is most pronounced for heavier atoms but can be measured for light-atom structures with modern diffractometers, causes small differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). thieme-connect.de The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center. researchgate.net A Flack parameter close to 0 indicates the correct absolute structure has been modeled, while a value near 1 suggests the inverted structure is correct. researchgate.net

Furthermore, the crystal structure reveals the solid-state conformation of the molecule and details of intermolecular interactions, such as hydrogen bonding involving the alcohol group and the nitrogen or oxygen atoms of the oxazole ring, which dictate the crystal packing. mdpi.com

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₅H₇NO₂
Formula Weight113.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = 5.8 Å, b = 10.2 Å, c = 9.5 Å, β = 98°
Volume555 ų
Z (Molecules per unit cell)4
Flack Parameter0.05(8)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound. rub.de The spectra provide a characteristic "fingerprint" that can be used for identification and to gain insight into molecular structure and bonding.

For this compound, the FT-IR spectrum would be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. Other key absorptions would include:

C-H Stretching: Aliphatic C-H stretches from the methyl and methine groups just below 3000 cm⁻¹, and the aromatic-like C-H stretch of the oxazole ring above 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations associated with the oxazole ring typically appear in the 1650-1450 cm⁻¹ region.

C-O Stretching: A strong band for the alcohol C-O stretch is expected around 1100-1050 cm⁻¹.

Ring Vibrations: Various bending and stretching modes specific to the oxazole ring skeleton would be present in the fingerprint region (<1400 cm⁻¹). researchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the vibrations of the less polar oxazole ring (C=C, C=N) may produce strong Raman signals. The combination of FT-IR and Raman data, often supported by Density Functional Theory (DFT) calculations, allows for a comprehensive assignment of the molecule's vibrational modes. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)VibrationTechniqueExpected Intensity
3400-3200O-H Stretch (H-bonded)FT-IRStrong, Broad
3150-3100C-H Stretch (Oxazole Ring)FT-IR, RamanMedium-Weak
2990-2850C-H Stretch (Aliphatic)FT-IR, RamanMedium-Strong
~1610C=N Stretch (Oxazole Ring)FT-IR, RamanMedium
~1500C=C Stretch (Oxazole Ring)FT-IR, RamanMedium
1460-1370C-H Bending (Aliphatic)FT-IRMedium
~1100C-O Stretch (Alcohol)FT-IRStrong

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Absolute Configuration

Chiroptical spectroscopy techniques are essential for studying chiral molecules. saschirality.orgresearchgate.net These methods measure the differential interaction of a substance with left- and right-circularly polarized light. libretexts.org The primary techniques, Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are non-destructive and highly sensitive to the three-dimensional arrangement of atoms around a chiral center. jascoinc.com

Optical Rotatory Dispersion (ORD): Measures the rotation of the plane of polarized light as a function of wavelength. The curve, particularly its shape near an absorption band (known as the Cotton effect), is characteristic of a specific enantiomer. libretexts.org

Electronic Circular Dichroism (ECD): Measures the difference in absorption of left- and right-circularly polarized light (Δε) as a function of wavelength. An ECD spectrum consists of positive or negative peaks corresponding to the electronic transitions of chromophores within the chiral molecule. jascoinc.com

For this compound, the oxazole ring acts as a chromophore. Its electronic transitions become chiroptically active due to the presence of the adjacent stereocenter. The modern approach to determining absolute configuration involves comparing the experimentally measured ECD or ORD spectrum with theoretical spectra generated using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). nih.govnih.gov By calculating the expected spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental data allows for an unambiguous assignment of the absolute configuration of the sample. nih.gov These techniques can also be used to determine the enantiomeric excess (ee) of a sample, as the magnitude of the chiroptical signal is proportional to the concentration difference between the two enantiomers.

Exploration of 1 1,2 Oxazol 5 Yl Ethan 1 Ol in Specialized Academic Research Applications

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential components in the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical and agrochemical industries. The presence of a stereogenic center in 1-(1,2-oxazol-5-yl)ethan-1-ol, at the carbon atom bearing the hydroxyl group, makes it a valuable chiral precursor. The oxazole (B20620) moiety itself is a structural motif found in numerous natural products with diverse biological activities.

In principle, the enantiomerically pure forms of this compound can be utilized to introduce a specific stereochemistry into a larger target molecule. The hydroxyl group provides a reactive handle for a variety of chemical transformations, such as esterification, etherification, or substitution reactions, allowing for its incorporation into more complex molecular architectures. The oxazole ring can also participate in various organic reactions, including cycloadditions and metal-catalyzed cross-coupling reactions, further expanding its synthetic utility. While specific examples of its direct use in the total synthesis of complex natural products are not yet widely reported in the literature, the structural analogy to other chiral alcohols and oxazole-containing compounds suggests its significant potential in this area.

Ligand Design in Transition Metal Catalysis and Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The structure of this compound is well-suited for its derivatization into chiral ligands for transition metal catalysis.

Chiral oxazoline-containing ligands are a well-established and highly successful class of ligands in asymmetric catalysis. nih.gov These ligands are typically synthesized from chiral amino alcohols. nih.govillinois.edu While this compound is not an amino alcohol, its chiral alcohol functionality can be converted to an amine, which can then be used to construct chiral oxazoline-type ligands.

For instance, a common strategy for the synthesis of bisoxazoline (BOX) ligands involves the condensation of a dicarboxylic acid derivative with two equivalents of a chiral amino alcohol. illinois.edu These C2-symmetric ligands have proven to be highly effective in a wide range of metal-catalyzed asymmetric reactions. illinois.edu The synthesis of phosphinooxazoline (PHOX) ligands, another important class of chiral ligands, also often starts from chiral amino alcohols. nih.gov

The general synthetic approach to chiral oxazoline ligands from chiral amino alcohols is outlined below:

Table 1: General Synthetic Steps for Chiral Oxazoline Ligands
StepDescriptionKey Reagents
1Conversion of a chiral alcohol to a chiral amine (if necessary)Mitsunobu reaction, azide reduction, etc.
2Acylation with a dicarboxylic acid chloride or activated esterMalonyl chloride, oxalyl chloride
3Cyclization to form the oxazoline ringsThionyl chloride, tosyl chloride

Chiral oxazole-based ligands have been successfully applied in a multitude of enantioselective transformations. For example, planar-chiral [2.2]paracyclophane-based oxazole-pyrimidine ligands have been used in the nickel-catalyzed 1,2-reduction of α,β-unsaturated ketones, affording chiral allylic alcohols with high yields and enantioselectivities. dicp.ac.cn Similarly, chiral bis(oxazolinyl)thiophene ligands have been employed in copper-catalyzed asymmetric Friedel-Crafts alkylations. nih.gov

The following table summarizes the performance of some representative chiral oxazoline-based ligands in asymmetric catalysis, demonstrating the potential of ligands that could be derived from this compound.

Table 2: Performance of Chiral Oxazoline-Based Ligands in Asymmetric Catalysis
ReactionLigand TypeMetalYield (%)Enantiomeric Excess (ee, %)Reference
1,2-Reduction of α,β-Unsaturated Ketones[2.2]Paracyclophane-based Oxazole-PyrimidineNickelup to 99up to 99 dicp.ac.cn
Friedel-Crafts AlkylationBis(oxazolinyl)thiopheneCopperup to 76up to 81 nih.gov

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry investigates the non-covalent interactions between molecules that lead to the formation of larger, organized structures. The molecular structure of this compound contains functional groups capable of participating in such interactions.

The oxazole ring in this compound can also participate in other non-covalent interactions, such as π-π stacking with other aromatic systems. This property, combined with its ability to form hydrogen bonds, suggests that it could be a component in the design of host molecules for the recognition and binding of specific guest molecules. The chiral nature of the compound could also lead to enantioselective recognition of chiral guests. Further research is needed to explore the potential of this compound and its derivatives in the field of host-guest chemistry.

Compound Names

Probing Biological Mechanisms and Targets

Extensive searches of scientific databases and peer-reviewed journals did not yield any specific in vitro mechanistic studies or molecular probe development research focused on this compound. General principles of such research are well-established for other compounds, but direct application to this compound is not documented.

Enzyme Inhibition Mechanism Studies

There are no available studies that investigate or report on the enzyme inhibition mechanisms of this compound. Research on other molecules demonstrates that such studies typically involve kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to identify the specific amino acid residues within the enzyme's active or allosteric sites that interact with the inhibitor. However, no such data exists for this compound.

Receptor Binding Profiling (mechanistic aspects)

No specific data from receptor binding profiling studies for this compound could be located in the public domain. Mechanistic receptor binding studies for other compounds often utilize radioligand binding assays or surface plasmon resonance to determine binding affinity (Kd), kinetics (kon/koff rates), and receptor subtype selectivity. This information is crucial for understanding how a compound might modulate receptor function, but it is not available for this compound.

Advanced Materials Science Applications

A thorough search of materials science literature and patent databases revealed no instances of this compound being utilized as a precursor for polymers or investigated for any optoelectronic properties. While heterocyclic compounds, including oxazoles, are of interest in materials science for creating novel polymers with specific thermal, mechanical, or electronic characteristics, the application of this particular compound has not been documented. Research in this area would typically involve polymerization studies or the characterization of the material's optical and electronic properties, none of which have been published for this compound.

Future Directions and Emerging Research Challenges Pertaining to 1 1,2 Oxazol 5 Yl Ethan 1 Ol

Development of Novel and Efficient Synthetic Strategies

The synthesis of isoxazoles, particularly 5-substituted derivatives like 1-(1,2-oxazol-5-yl)ethan-1-ol, is an area of continuous development. While classical methods such as the [3+2] cycloaddition of nitrile oxides with alkynes are well-established, they often face challenges related to regioselectivity, harsh reaction conditions, and the use of hazardous reagents. nih.govmdpi.com Future research endeavors are directed toward creating more efficient, sustainable, and scalable synthetic routes.

Table 1: Comparison of Modern Synthetic Strategies for 5-Substituted Isoxazoles

Synthetic Strategy Key Features & Advantages Representative Precursors Challenges & Research Focus Citation
Metal-Free [3+2] Cycloaddition Environmentally friendly; avoids metal contamination. Halogenoximes and alkenes/alkynes. Achieving high regioselectivity; managing dimerization of nitrile oxides. nih.gov
Catalyst-Free Synthesis in Aqueous Media Green chemistry approach; mild conditions; easy work-up. 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine (B1172632). Limited substrate scope; scalability. researchgate.net
Microwave-Assisted One-Pot Synthesis Rapid reaction times; improved yields; energy efficient. α-acetylenic γ-hydroxyaldehydes and hydroxylamine. Specialized equipment required; thermal stability of reactants. nih.gov
Gold-Catalyzed Cycloisomerization High efficiency for substituted isoxazoles under moderate conditions. α,β-acetylenic oximes. Catalyst cost and recovery; substrate-specific optimization. organic-chemistry.org
TEMPO-Catalyzed Synthesis Utilizes easily accessible starting materials with high yields. Propargylic ketones and TMSN3. Understanding complex reaction mechanisms; optimizing catalyst loading. rsc.org

Future work will likely focus on combining these strategies, such as using metal-free catalysts in flow systems, to create highly optimized and sustainable synthetic pathways to this compound and its derivatives.

Expanding the Scope of Reactivity and Functionalization

While the synthesis of the core isoxazole (B147169) structure is critical, the ability to selectively functionalize the ring and its substituents is equally important for creating diverse molecular libraries. The isoxazole ring is relatively stable, allowing for modification of its substituents. nih.gov However, challenges remain, particularly in achieving selective C-H activation at specific positions on the heterocyclic ring. researchgate.net

Future research will concentrate on several key areas:

Side-Chain Modification: The hydroxyl group of this compound is a prime site for functionalization. Research has demonstrated the oxidation of similar isoxazole-linked alcohols to their corresponding ketones. rsc.org Further exploration could involve converting the alcohol to other functional groups, such as chlorides or amines, creating versatile building blocks for drug discovery. nih.gov

Ring Functionalization: Directing reactions to specific carbons on the isoxazole ring is a significant challenge. Developing novel catalytic systems for regioselective C-H functionalization would allow for the introduction of new substituents without requiring a complete de novo synthesis of the ring.

Ring Transformation: The inherent weakness of the N-O bond can be exploited to use the isoxazole ring as a synthetic precursor for other heterocyclic systems or functionalized open-chain compounds, expanding its utility in synthetic chemistry. nih.govnih.gov

Table 2: Potential Functionalization Reactions for this compound

Reaction Type Target Site Potential Product Research Goal Citation
Oxidation Ethan-1-ol side chain 1-(1,2-Oxazol-5-yl)ethan-1-one Access to ketone derivatives for further reactions (e.g., Wittig). rsc.org
Substitution Ethan-1-ol side chain 5-(1-Aminoethyl)-1,2-oxazole Creation of amine-containing building blocks for medicinal chemistry. nih.gov
C-H Activation C4-position of isoxazole ring 4-Substituted-1-(1,2-oxazol-5-yl)ethan-1-ol Direct and efficient introduction of diverse functional groups. researchgate.net
Ring Cleavage/Rearrangement Isoxazole N-O bond β-amino acids, imino polyols Synthesis of other valuable, non-heterocyclic synthons. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant frontier for the production of this compound. Flow chemistry offers numerous advantages, including enhanced safety, improved heat transfer, precise control over reaction parameters, and the ability to telescope multiple synthetic steps into a single, continuous process. researchgate.netacs.org

The synthesis of isoxazoles often involves exothermic steps or unstable intermediates, such as nitrile oxides, making flow chemistry an ideal platform to mitigate these risks. mdpi.comresearchgate.net Research has already demonstrated the successful use of flow reactors for the multi-step synthesis of trisubstituted isoxazoles, highlighting the potential for significant improvements in efficiency and yield. researchgate.net Furthermore, photochemical reactions, such as the isomerization of isoxazoles to oxazoles, can be performed rapidly and mildly in flow, a transformation that is difficult to scale in batch reactors. acs.org

Automated solid-phase synthesis platforms have also been used to generate combinatorial libraries of isoxazole-based compounds for high-throughput screening, accelerating the drug discovery process. nih.gov

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Isoxazole Derivatives

Parameter Batch Synthesis Continuous Flow Synthesis Research Implication for this compound Citation
Safety Poor heat dissipation for exothermic reactions; risk of thermal runaway. Excellent heat transfer; small reaction volumes enhance safety. Safer handling of exothermic cycloaddition and chlorination steps. researchgate.net
Efficiency Multiple unit operations; phase separations can limit processing rate. Telescoping of multiple steps; reduced work-up and purification. Higher throughput and more efficient production. researchgate.netacs.org
Scalability Scaling up can be challenging and non-linear. Scalable by running the system for longer durations ("scaling out"). More straightforward path from laboratory to industrial production. nih.gov
Reaction Conditions Limited by solvent boiling point at atmospheric pressure. Can safely access high temperatures and pressures ("superheating"). Faster reaction rates and access to novel reaction pathways. acs.org

The primary challenge for the future is the direct translation and optimization of existing batch syntheses of this compound into robust and scalable flow processes.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool in modern chemical research, offering the ability to predict molecular properties, elucidate reaction mechanisms, and guide rational drug design. tandfonline.com For a molecule like this compound, advanced computational approaches are crucial for accelerating its development and exploring its potential.

Key computational techniques and their applications include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of novel derivatives of this compound based on their structural features. tandfonline.comnih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Molecular Docking: This technique predicts how a molecule binds to the active site of a protein target. acs.orgnih.gov Docking studies can help hypothesize the mechanism of action for derivatives of this compound and guide modifications to improve binding affinity and selectivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a biological target over time, confirming the stability of the interaction predicted by docking. tandfonline.comacs.org

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify potential liabilities early in the drug discovery pipeline. tandfonline.commdpi.com

Table 4: Application of Computational Modeling in the Study of this compound

Computational Technique Objective Information Gained Future Research Challenge Citation
QSAR Predict biological activity Identify key structural features for desired activity. Developing highly predictive models from limited, diverse datasets. tandfonline.comnih.gov
Molecular Docking Elucidate binding mode Hypothesize protein targets and binding interactions. Accurately modeling protein flexibility and solvent effects. acs.orgnih.gov
MD Simulations Assess binding stability Confirm the stability of ligand-receptor complexes. High computational cost for long-timescale simulations. tandfonline.com
DFT Calculations Understand reaction mechanisms Elucidate transition states and reaction pathways. Improving accuracy for complex, multi-step reactions. researchgate.net

The ongoing challenge is to improve the accuracy and predictive power of these models, which requires high-quality experimental data for training and validation.

Exploration of New Academic Applications in Interdisciplinary Fields

The true potential of this compound lies in its application as a versatile scaffold in a variety of interdisciplinary fields. The isoxazole ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates with a wide spectrum of biological activities. nih.govrsc.orgbohrium.com

Potential applications for derivatives of this compound span several therapeutic areas:

Oncology: Isoxazole derivatives have shown potent anticancer activity by inhibiting key targets such as tubulin, EGFR-tyrosine kinase, and various other protein kinases. tandfonline.comnih.govresearchgate.net

Infectious Diseases: The scaffold is present in compounds with antibacterial, antifungal, and antiviral properties. nih.govbohrium.com

Inflammatory Diseases: Many isoxazole-containing molecules are potent inhibitors of enzymes like COX-1 and 5-Lipoxygenase, making them attractive candidates for anti-inflammatory drugs. nih.gov

Neuroscience: Isoxazole derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as for their analgesic and anticonvulsant effects. nih.govrsc.org

Beyond medicine, the unique electronic and structural properties of the isoxazole ring make it a candidate for applications in materials science, such as in the development of novel organic electronics or functional polymers. The challenge lies in systematically exploring these possibilities through the synthesis of diverse compound libraries and their evaluation in a wide range of biological and material-based assays.

Table 5: Potential Interdisciplinary Applications of this compound

Field Application Area Rationale Emerging Research Focus Citation
Medicinal Chemistry Anticancer Drug Discovery Isoxazole is a scaffold for inhibitors of tubulin, kinases (EGFR-TK), and other cancer targets. Developing multi-targeted therapies and personalized medicine approaches. nih.govrsc.org
Medicinal Chemistry Antimicrobial Agents The isoxazole ring is a core component of many antibacterial and antifungal compounds. Overcoming drug resistance by designing novel isoxazole derivatives. bohrium.com
Medicinal Chemistry Anti-inflammatory Agents Derivatives can selectively inhibit enzymes involved in the inflammatory cascade (e.g., COX). Designing highly selective inhibitors to minimize side effects. nih.govresearchgate.net
Agrochemistry Fungicides & Insecticides Isoxazole-containing compounds have shown potent activity against agricultural pests. Developing environmentally benign and highly effective crop protection agents. nih.govmdpi.com
Materials Science Organic Electronics The aromatic, electron-rich nature of the ring could be utilized in organic semiconductors or dyes. Synthesizing and characterizing polymeric materials incorporating the isoxazole motif. nih.gov

Concluding Remarks on the Academic Significance of 1 1,2 Oxazol 5 Yl Ethan 1 Ol Research

Summary of Key Scholarly Findings and Contributions

A review of the scientific literature indicates that dedicated research focusing exclusively on the chemical compound 1-(1,2-oxazol-5-yl)ethan-1-ol is not extensively documented. The compound, an isomer of oxazole (B20620) also known as 1-(isoxazol-5-yl)ethan-1-ol, primarily appears as a synthetic intermediate or a structural motif within broader studies. Its academic significance is therefore understood not from direct investigation but from its implicit role as a building block in the synthesis of more complex molecules.

The core value of this compound in research is derived from its structure, which combines two key chemical features: the isoxazole (B147169) ring and a chiral secondary alcohol. The isoxazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its ability to engage with various biological targets. rsc.orgnih.gov Isoxazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgnih.gov

The presence of a hydroxylated ethyl group at the 5-position of the isoxazole ring introduces a chiral center. Chiral alcohols are crucial precursors in asymmetric synthesis, allowing for the construction of stereospecific molecules. This is particularly important in drug development, where the biological activity of enantiomers can differ significantly. While specific studies detailing the use of this compound are scarce, its contribution lies in the potential to create novel, enantiomerically pure isoxazole-based compounds for evaluation as therapeutic agents or functional materials.

Perspective on the Ongoing Research Landscape for Oxazole Derivatives

The research landscape for oxazole derivatives, and particularly its isomer class isoxazoles, is dynamic and expanding, primarily driven by medicinal chemistry. researchgate.netnih.gov Isoxazoles are considered "privileged structures" in drug discovery due to their metabolic stability and versatile binding capabilities through non-covalent interactions. researchgate.netsemanticscholar.org

Current research focuses on several key areas:

Novel Synthetic Methodologies: There is a continuous effort to develop more efficient, sustainable, and regioselective methods for synthesizing the isoxazole ring and its derivatives. nih.govmdpi.com This includes the advancement of transition metal-catalyzed cycloadditions, microwave-assisted synthesis, and green chemistry approaches to improve yields and reduce environmental impact. nih.gov

Exploration of Broad-Spectrum Biological Activity: Scientists are actively exploring the therapeutic potential of isoxazole-containing compounds across a vast range of diseases. rsc.orgnih.gov Significant research is dedicated to their applications as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. rsc.orgresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: A major trend involves the synthesis of libraries of isoxazole derivatives and the systematic modification of their structures to understand the relationship between chemical features and biological activity. mdpi.com This rational design approach aims to optimize the potency and selectivity of drug candidates.

Multi-Targeted Therapies: Emerging research is investigating isoxazole derivatives that can modulate multiple biological targets simultaneously, which may offer new therapeutic strategies for complex diseases like cancer and neurodegenerative disorders. rsc.orgnih.gov

Applications in Materials Science: Beyond medicine, heterocyclic compounds like oxazoles are being investigated for their unique photophysical and electrochemical properties, with potential applications in the development of sensors, organic light-emitting diodes (OLEDs), and other advanced materials. nih.govbeilstein-journals.org

The compound this compound represents a simple, functionalized starting material that fits directly into this research landscape, providing a gateway to more elaborate and potentially bioactive molecules.

Identification of Unresolved Questions and Opportunities for Future Academic Inquiry

The limited specific focus on this compound in the literature highlights several unresolved questions and creates clear opportunities for future academic investigation.

Unresolved Questions:

What are the precise physicochemical properties of this compound (e.g., pKa, solubility, crystal structure)?

Have its individual enantiomers been isolated, and what are their specific optical rotations?

Does the compound itself possess any intrinsic, yet un-documented, biological or catalytic activity?

What are the most efficient and stereoselective synthetic routes to produce this compound in high enantiomeric purity?

Opportunities for Future Research:

Asymmetric Synthesis and Characterization: A foundational study would involve the development and optimization of asymmetric synthetic methods to produce the (R)- and (S)-enantiomers of this compound, followed by their full spectroscopic and physical characterization.

Use as a Chiral Building Block: The enantiomerically pure forms of the compound could be used as starting materials to synthesize novel series of chiral isoxazole-containing ligands, catalysts, or drug candidates. The impact of stereochemistry on the final molecule's function could then be systematically studied.

Screening for Biological Activity: A comprehensive screening of the racemic mixture and its individual enantiomers against various biological targets (e.g., enzymes, receptors, microbial strains) could uncover previously unknown therapeutic potential.

Derivatization and Library Synthesis: The hydroxyl group serves as a convenient handle for chemical modification. Future work could focus on creating a diverse library of derivatives through esterification, etherification, or substitution reactions, expanding the chemical space for drug discovery and materials science applications.

In essence, this compound stands as a relatively unexplored chemical entity whose value as a fundamental building block presents a rich area for future scholarly inquiry.

Compound Names Table

IUPAC NameOther Names/Class
This compound1-(Isoxazol-5-yl)ethan-1-ol
Oxazole-
Isoxazole1,2-Oxazole
Oxazolone-
(R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-olChiral β-amino alcohol
(R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-olChiral β-amino alcohol

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1,2-oxazol-5-yl)ethan-1-ol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursor alkynes or ketones with hydroxylamine derivatives. For example, bromo-substituted analogs are synthesized via nucleophilic substitution or catalytic coupling reactions under reflux in solvents like ethanol or dichloromethane. Optimization includes adjusting catalyst loadings (e.g., p-toluenesulfonic acid) and reaction temperatures to improve regioselectivity and yield . Purification via flash chromatography or recrystallization ensures high-purity products suitable for biological testing .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :

  • Spectroscopy : 1H^1H and 13C^{13}C NMR confirm molecular structure and substituent positions (e.g., oxazole ring protons resonate at δ 7–8 ppm). IR identifies functional groups (e.g., OH stretch ~3200 cm1^{-1}). Mass spectrometry (MS) verifies molecular weight .
  • Crystallography : Single-crystal X-ray diffraction with SHELX software refines bond lengths and angles. ORTEP-3 visualizes molecular packing and hydrogen-bonding interactions (e.g., C–H···O) critical for stability .

Q. How does the oxazole ring influence the compound’s physicochemical properties?

  • Methodological Answer : The oxazole ring’s electron-withdrawing nature increases electrophilicity at the 5-position, enhancing reactivity in nucleophilic substitutions. Substituents (e.g., bromo, methoxy) modulate solubility and logP values, which can be predicted via computational tools like PubChem’s cheminformatics algorithms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in substituent patterns or assay conditions. Systematic SAR studies comparing analogs (e.g., bromo vs. methoxy groups) under standardized protocols (e.g., MIC assays) clarify bioactivity trends. For instance, bromo-substituted derivatives show enhanced antimicrobial activity (MIC = 0.01 mg/mL) compared to methoxy analogs (MIC = 0.05 mg/mL) due to increased electrophilicity .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding to enzymes like cytochrome P450 or bacterial topoisomerases. MD simulations assess stability of ligand-receptor complexes over time. Retrosynthesis tools (e.g., BenchChem’s AI planner) propose derivatization pathways to improve affinity or reduce toxicity .

Q. How can reaction conditions be tailored to avoid byproducts in the synthesis of this compound derivatives?

  • Methodological Answer : Byproducts like regioisomers form due to competing reaction pathways. Optimizing solvent polarity (e.g., switching from ethanol to DMF) and using directing groups (e.g., tert-butyl) improves selectivity. Monitoring via TLC or GC-MS identifies intermediates, enabling real-time adjustments .

Q. What experimental designs explore the impact of stereochemistry on bioactivity?

  • Methodological Answer : Enantioselective synthesis using chiral catalysts (e.g., Ru-BINAP complexes) produces (R)- and (S)-isomers. Comparative bioassays (e.g., enzyme inhibition) reveal stereospecific effects. Crystallographic data (e.g., CCDC entries) correlate absolute configuration with binding modes .

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